乙酸锰(III)

描述

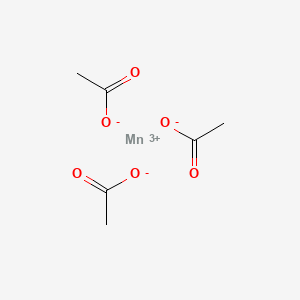

Manganese(III) acetate, also known as Manganese(III) acetate, is a useful research compound. Its molecular formula is C6H9MnO6 and its molecular weight is 232.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Manganese(III) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese(III) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

羰基化合物的选择性氧化:乙酸锰(III)用于羰基化合物的选择性氧化,例如醛、酮、酸、二酮、酮酯和二酯。这个过程在引发和功能化步骤中都具有很高的选择性,生成α-氧代-和α,α-二氧代烷基自由基,具有很高的区域选择性、化学选择性和立体选择性(Melikyan,1993)。

烯烃的烯丙基氧化:它催化烯烃的烯丙基氧化生成烯酮,表现出优异的区域选择性和化学选择性。该方法已应用于Δ(5)-类固醇和简单的烯烃,分别产生生物活性化合物和烯酮(Shing、Yeung和Su,2006)。

基于碳水化合物的丁内酯的合成:乙酸锰(III)可以从糖苷直接合成多种[4.3.0]二环基于碳水化合物的γ-内酯结构单元,具有很高的区域选择性和立体选择性(Yousuf、Mukherjee和Taneja,2011)。

氧化自由基环化:它介导氧化自由基环化,合成具有密集功能化和空间拥挤结构的环戊内酯。这些内酯通常含有邻近的全碳季戊立体中心,并以高水平的立体控制形成(Logan、Parker、Hallside和Burton,2012)。

烯烃的环氧化:它被用作催化剂,以分子氧/新戊醛为氧化剂,对各种烯烃进行环氧化。该反应在柠檬烯等某些底物的环氧化中显示出高产率和立体依赖性以及区域选择性(Ravikumar、Barbier、Bégué和Bonnet-Delpon,1998)。

有机磷化合物的形成:它有助于有机化合物的自由基加成,以获得有机磷化合物。根据所使用的磷试剂形成不同类型的以P为中心的自由基,从而产生各种磷酸化产物(Biçer,2021)。

作用机制

Target of Action

Manganese(III) acetate primarily targets organic compounds , promoting their functionalization . It guides the synthesis of important and complex molecules, such as propellanes, quinolinones, 1,2-dioxalanes, and others . It also targets alkenes, which it can oxidize in the presence of acetic acid to form lactones .

Mode of Action

Manganese(III) acetate acts as a one-electron oxidant . It interacts with its targets (e.g., alkenes) via the addition of acetic acid, leading to the formation of lactones . This process is thought to proceed via the formation of a •CH2CO2H radical intermediate , which then reacts with the alkene, followed by additional oxidation steps and finally ring closure .

Biochemical Pathways

Manganese(III) acetate mediates oxidative free-radical reactions . It promotes carbon–carbon and carbon–oxygen bond-forming reactions, leading to the synthesis of various organic compounds . It also initiates carbon–phosphorus bond formation reactions, involving both phosphonyl and phosphinoyl radicals .

Pharmacokinetics

It’s worth noting that the compound is soluble in acetic acid and water , which could influence its bioavailability.

Result of Action

The action of Manganese(III) acetate results in the synthesis of important and complex molecules . For instance, it can lead to the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Action Environment

The action of Manganese(III) acetate can be influenced by environmental factors. For example, in the absence of added acetic acid, the reaction is relatively slow and yields mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the Manganese(III) acetate goes into solution and oxidizes the primary ketone-adduct radical .

安全和危害

Manganese(III) acetate may cause damage to organs (Brain) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Manganese(III) acetate mediated radical reactions have become increasingly important in organic synthesis within the last two decades . This progress has clearly changed the traditional idea of free-radical reactions being “extremely uncontrollable”, thereby allowing chemists to deal with free radicals in a more accurate and controlled way .

生化分析

Biochemical Properties

Manganese(III) acetate plays a significant role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various biomolecules, including enzymes and proteins, by facilitating one-electron oxidation processes. For instance, manganese(III) acetate can oxidize enolizable carbonyl compounds to form α-oxoalkyl or α,α’-dioxoalkyl radicals . These radicals can then participate in further biochemical reactions, such as the addition to carbon-carbon multiple bonds. The compound’s ability to generate radicals makes it a valuable tool in studying radical-mediated biochemical processes.

Molecular Mechanism

The molecular mechanism of manganese(III) acetate involves its ability to generate radicals through one-electron oxidation processes. These radicals can interact with various biomolecules, leading to changes in their structure and function. For example, manganese(III) acetate can oxidize aldehydes to formylalkyl radicals, which can then participate in further reactions . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation. These interactions can lead to changes in gene expression and cellular function, as the oxidized biomolecules may act as signaling molecules or transcription factors.

属性

IUPAC Name |

manganese(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSBSUVHXDIAEY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244030 | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-02-2 | |

| Record name | Manganese(III) acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)